molecular formula C10H24N4+2 B3344456 [1,2-Bis(dimethylamino)-2-dimethylazaniumylideneethylidene]-dimethylazanium CAS No. 7234-71-1

[1,2-Bis(dimethylamino)-2-dimethylazaniumylideneethylidene]-dimethylazanium

Cat. No.: B3344456
CAS No.: 7234-71-1
M. Wt: 200.32 g/mol
InChI Key: LIVVAMFACIJGQB-UHFFFAOYSA-N
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Description

[1,2-Bis(dimethylamino)-2-dimethylazaniumylideneethylidene]-dimethylazanium is a complex organic compound known for its unique structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2-Bis(dimethylamino)-2-dimethylazaniumylideneethylidene]-dimethylazanium typically involves the reaction of dimethylamine with ethylene derivatives under controlled conditions. One common method includes the use of ethylene dichloride as a starting material, which reacts with dimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as purification through distillation or crystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[1,2-Bis(dimethylamino)-2-dimethylazaniumylideneethylidene]-dimethylazanium undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the dimethylamino groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides or alkoxides; reactions often require a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction typically produces amines.

Scientific Research Applications

Chemistry

In chemistry, [1,2-Bis(dimethylamino)-2-dimethylazaniumylideneethylidene]-dimethylazanium is used as a ligand in coordination chemistry, facilitating the formation of metal complexes. These complexes are studied for their catalytic properties in various organic reactions.

Biology

In biological research, this compound is explored for its potential as a reagent in biochemical assays. Its ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.

Medicine

While not widely used in medicine, the compound’s derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

In the industrial sector, this compound is utilized in the synthesis of polymers and advanced materials. Its reactivity and stability make it a valuable component in the production of specialty chemicals.

Mechanism of Action

The mechanism by which [1,2-Bis(dimethylamino)-2-dimethylazaniumylideneethylidene]-dimethylazanium exerts its effects involves its interaction with various molecular targets. The compound’s dimethylamino groups can coordinate with metal ions, forming stable complexes that influence catalytic activity. These interactions are crucial in processes such as polymerization and organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetramethylethylenediamine (TMEDA): Similar in structure but lacks the additional dimethylazaniumylidene groups.

    1,2-Bis(dimethylamino)ethane: Another related compound with a simpler structure.

Uniqueness

[1,2-Bis(dimethylamino)-2-dimethylazaniumylideneethylidene]-dimethylazanium is unique due to its multiple dimethylamino groups and the presence of azaniumylidene moieties. These features enhance its reactivity and make it suitable for specialized applications in catalysis and materials science.

This compound’s versatility and unique properties continue to make it a subject of interest in various scientific and industrial fields

Properties

IUPAC Name

[1,2-bis(dimethylamino)-2-dimethylazaniumylideneethylidene]-dimethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N4/c1-11(2)9(12(3)4)10(13(5)6)14(7)8/h1-8H3/q+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVVAMFACIJGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)C(=[N+](C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N4+2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398207
Record name [1,2-bis(dimethylamino)-2-dimethylazaniumylideneethylidene]-dimethylazanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7234-71-1
Record name [1,2-bis(dimethylamino)-2-dimethylazaniumylideneethylidene]-dimethylazanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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